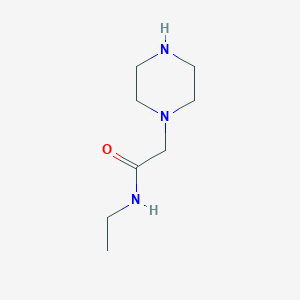

N-ethyl-2-(piperazin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPRYFFXQYDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585906 | |

| Record name | N-Ethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-11-3 | |

| Record name | N-Ethyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-ethyl-2-(piperazin-1-yl)acetamide

This guide provides a comprehensive overview of the synthetic pathways for N-ethyl-2-(piperazin-1-yl)acetamide, a piperazine derivative of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the successful synthesis of this compound.

Introduction and Background

This compound, with the chemical formula C8H17N3O, is a member of the piperazine family of compounds.[1][2] Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their versatile biological activities.[3][4] This particular derivative serves as a valuable intermediate in the synthesis of more complex molecules, including potential glycosidase inhibitors and substance-P antagonists.[3][5] A thorough understanding of its synthesis is therefore crucial for the efficient development of novel therapeutics.

This guide will focus on the most prevalent and practical synthetic route: the N-alkylation of piperazine. We will delve into the mechanistic details, the challenges associated with this approach, and strategies to overcome them.

Core Synthesis Pathway: N-Alkylation of Piperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and a suitable 2-halo-N-ethylacetamide, typically 2-chloro-N-ethylacetamide.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. One of the secondary amine nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-chloro-N-ethylacetamide and displacing the chloride leaving group. A base is required to neutralize the hydrogen chloride that is formed as a byproduct.

Key Challenges and Considerations

While the reaction appears straightforward, several challenges must be addressed to achieve a high yield and purity of the desired mono-substituted product:

-

Di-alkylation: Piperazine possesses two reactive secondary amine groups, making it susceptible to double alkylation, leading to the formation of the undesired 1,4-bis(N-ethylacetamido)piperazine byproduct.[6]

-

Stoichiometry Control: The molar ratio of piperazine to the alkylating agent is a critical parameter. A large excess of piperazine is often used to favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule.[7] However, this can complicate purification.

-

Base Selection: The choice of base is crucial. A strong base can accelerate the reaction but may also promote di-substitution by deprotonating the mono-alkylated product, making it more nucleophilic.[6] Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to mitigate this side reaction.[6]

-

Solvent and Temperature: The reaction can be performed in a variety of polar aprotic or protic solvents, such as acetonitrile, DMF, or alcohols. The reaction temperature influences the reaction rate and selectivity; higher temperatures can increase the rate but may also lead to more side products.[6]

Strategic Approaches to Favor Mono-alkylation

To address the challenge of di-alkylation, several strategies can be employed:

Use of a Large Excess of Piperazine

As mentioned, employing a significant molar excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent can statistically favor the formation of the mono-substituted product. The unreacted piperazine can be removed during the workup, typically by aqueous extraction.

Mono-protection of Piperazine

A more controlled approach involves the use of a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The synthesis would then proceed in three steps:

-

Protection: Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine.

-

Alkylation: Alkylation of the unprotected nitrogen of N-Boc-piperazine with 2-chloro-N-ethylacetamide.

-

Deprotection: Removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

While this method offers excellent control over selectivity, it adds two extra steps to the overall synthesis, which may not be ideal for large-scale production.[6]

In Situ Formation of Piperazine Monohydrochloride

This elegant strategy involves the in situ generation of piperazine monohydrochloride.[6] By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, a solution of the monohydrochloride salt is formed.[6] In this species, one nitrogen is protonated and therefore non-nucleophilic, directing the alkylation to the free secondary amine.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via direct alkylation using an excess of piperazine.

Synthesis of 2-chloro-N-ethylacetamide (Starting Material)

Materials:

-

Chloroacetyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve ethylamine in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred ethylamine solution. An exothermic reaction will occur, and a precipitate of ethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the reaction mixture to remove the ethylamine hydrochloride precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-N-ethylacetamide. This can be purified further by distillation or recrystallization if necessary.

Synthesis of this compound

Materials:

-

Piperazine (anhydrous)

-

2-chloro-N-ethylacetamide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add piperazine (4 equivalents), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Dissolve 2-chloro-N-ethylacetamide (1 equivalent) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred piperazine suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with deionized water to remove excess piperazine and piperazine salts.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C8H17N3O | [1][2] |

| Molecular Weight | 171.24 g/mol | [2] |

| CAS Number | 40004-11-3 | [1][2] |

| Boiling Point (Predicted) | 347.387°C at 760 mmHg | [2] |

| Density (Predicted) | 1.007 g/cm³ | [2] |

Visualization of Synthetic Pathways

Direct Alkylation of Piperazine

Caption: Direct alkylation of piperazine leading to the desired product and a potential byproduct.

Mono-protection Strategy

Caption: A three-step synthesis involving protection, alkylation, and deprotection to ensure mono-substitution.

Conclusion

The synthesis of this compound is most effectively achieved through the N-alkylation of piperazine. While the direct approach is atom-economical, careful control of reaction conditions, particularly the stoichiometry of reactants, is paramount to minimize the formation of the di-substituted byproduct. For applications requiring very high purity and where additional synthetic steps are permissible, a protection-deprotection strategy offers superior control over the reaction's selectivity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US20050240018A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-(piperazin-1-yl)acetamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethyl-2-(piperazin-1-yl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the properties and the experimental methodologies used to determine them, ensuring a blend of theoretical knowledge and practical application.

Introduction and Chemical Identity

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of the piperazine ring, a common scaffold in many approved drugs, imparts specific physicochemical and pharmacological properties. This guide will delve into the key parameters that are critical for understanding the behavior of this molecule in both in vitro and in vivo systems.

Chemical Structure:

The molecular structure of this compound is characterized by a piperazine ring linked to an N-ethylacetamide group.

Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 40004-11-3 | [1] |

| Molecular Formula | C₈H₁₇N₃O | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Canonical SMILES | CCNC(=O)CN1CCNCC1 | [1] |

| InChIKey | RJUPRYFFXQYDFM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key properties of this compound.

Physical State and Melting Point

This compound is described as a white solid.[2] A precise experimental melting point is not widely reported in the public literature, which suggests that this compound may not have undergone extensive physical characterization.

Insight: The melting point is a critical parameter for the purity and stability of a solid compound. For drug development, a crystalline solid with a sharp melting point is generally preferred over an amorphous solid due to its greater stability.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and solubility.

Table 2: Partition Coefficient (LogP)

| Parameter | Value | Method | Source |

| cLogP | -0.44 | Calculated | [2] |

Insight: A negative LogP value indicates that this compound is more soluble in water than in octanol, suggesting it is a relatively polar molecule. This is expected due to the presence of the two basic nitrogen atoms in the piperazine ring and the polar amide group, which are capable of hydrogen bonding with water. This hydrophilicity will significantly influence its absorption and distribution characteristics.

Acidity/Basicity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has two basic nitrogen atoms within the piperazine ring.

-

N4 (Secondary Amine): This nitrogen is expected to be the more basic of the two. The pKa of piperazine itself is approximately 9.73 for the first protonation.[4] Alkyl substitution on one of the nitrogens, as in 1-ethylpiperazine, slightly lowers the pKa.[3] Therefore, the pKa for the N4 nitrogen in this compound is estimated to be in the range of 9.0 - 9.5 .

-

N1 (Tertiary Amine): This nitrogen is part of an N-acylpiperazine moiety. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of this nitrogen. The pKa for this nitrogen is expected to be considerably lower, likely in the range of 4.5 - 5.5 .

Insight: At physiological pH (~7.4), the more basic N4 nitrogen will be predominantly protonated, carrying a positive charge. The less basic N1 nitrogen will be largely un-ionized. This ionization state will enhance aqueous solubility and will be a critical factor in its interaction with biological membranes and protein binding sites.

Solubility

The solubility of a compound in aqueous and lipid environments is crucial for its delivery and bioavailability.

-

Aqueous Solubility: Given its calculated LogP of -0.44 and the presence of multiple hydrogen bond donors and acceptors, this compound is expected to have good aqueous solubility, particularly in acidic to neutral pH ranges where the piperazine nitrogen is protonated.

-

Organic Solubility: The molecule is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Insight: For oral drug delivery, a balance of aqueous solubility and membrane permeability is required. While the polarity of this molecule suggests good solubility, its ability to cross the lipid bilayer of the intestinal epithelium might be limited and would need experimental verification.

Experimental Protocols

To aid researchers in the experimental determination of these key physicochemical properties, the following standard protocols are provided.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow for pKa determination by potentiometric titration.

Solubility Determination by Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Workflow for solubility determination by the shake-flask method.

Spectral Data

Spectroscopic data is essential for the structural confirmation and identification of the compound. While publicly available spectra are limited, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₂- (ethyl) | Quartet | ~3.2 |

| -CH₃ (ethyl) | Triplet | ~1.1 |

| -CH₂- (acetamide) | Singlet | ~3.0 |

| -CH₂- (piperazine, adjacent to N1) | Triplet | ~2.5 |

| -CH₂- (piperazine, adjacent to N4) | Triplet | ~2.8 |

| -NH- (piperazine) | Broad Singlet | Variable |

| -NH- (amide) | Broad Singlet | Variable |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) |

| C=O (amide) | ~170 |

| -CH₂- (acetamide) | ~60 |

| -CH₂- (piperazine, adjacent to N1) | ~53 |

| -CH₂- (piperazine, adjacent to N4) | ~45 |

| -CH₂- (ethyl) | ~35 |

| -CH₃ (ethyl) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M+H)⁺: m/z 172.14

-

Key Fragmentation Patterns: Cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the acetamide side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine) | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1630 - 1680 |

| N-H bend (amide) | 1550 - 1640 |

| C-N stretch | 1000 - 1350 |

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While there is a lack of extensive experimental data in the public domain, this guide has synthesized available information and provided expert insights into the expected properties based on the molecule's structure. The inclusion of standard experimental protocols aims to empower researchers to generate the necessary data for their drug discovery and development programs. A thorough understanding of these physicochemical properties is paramount for the successful progression of this and similar compounds as potential therapeutic agents.

References

- 1. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of N-ethyl-2-(piperazin-1-yl)acetamide

This guide provides a detailed exploration of the potential mechanism of action for the compound N-ethyl-2-(piperazin-1-yl)acetamide. Given the limited direct research on this specific molecule, our analysis is rooted in a comprehensive review of the well-established pharmacology of the broader piperazine and N-substituted piperazine acetamide chemical classes. We will leverage established structure-activity relationships to propose hypothesized mechanisms and outline the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.

Part 1: Foundational Understanding of the Piperazine Pharmacophore

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, allows for diverse substitutions that can be tailored to achieve desired biological effects.[1][2] The versatility of the piperazine moiety is evident in its presence in drugs targeting the central nervous system (CNS), as well as in anthelmintic and antihistaminic agents.[3][4]

Many piperazine derivatives exert their effects by interacting with neurotransmitter systems.[1][3] The N-arylpiperazine substructure, in particular, is a well-known pharmacophore for targeting serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of various psychiatric disorders.[4]

Part 2: Deconstructing this compound: A Structural and Mechanistic Hypothesis

The chemical structure of this compound (CAS: 40004-11-3) comprises a central piperazine ring, an N-ethyl acetamide group at one nitrogen, and an unsubstituted secondary amine at the other.[5] This specific arrangement suggests several potential mechanisms of action, primarily centered around its interaction with CNS receptors.

Hypothesized Primary Mechanism of Action: Modulation of Neurotransmitter Receptors

Based on extensive research into structurally related compounds, the most probable mechanism of action for this compound involves the modulation of one or more neurotransmitter receptors.[3][6] The piperazine core is a known ligand for a variety of these receptors, and the nature of the substituents on the nitrogen atoms dictates the affinity and selectivity.[7]

-

Dopaminergic System: The piperazine scaffold is a common feature in molecules that target dopamine receptors, particularly the D2 and D3 subtypes.[7] Alterations in the N-substituent on the piperazine ring can significantly impact binding affinity and functional activity (agonist, antagonist, or partial agonist).

-

Serotonergic System: Many piperazine derivatives are potent modulators of serotonin (5-HT) receptors.[6] Depending on the specific substitutions, these compounds can act as agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.

-

Adrenergic and Histaminergic Systems: While typically associated with dopaminergic and serotonergic activity, some piperazine derivatives also exhibit affinity for adrenergic and histamine receptors.[1] For instance, certain 4-(diphenylmethyl)-1-piperazine derivatives have demonstrated notable histamine H1-receptor antagonistic activity.[1]

The presence of the N-ethyl acetamide moiety introduces a polar, flexible side chain that can influence receptor binding and pharmacokinetic properties. The unsubstituted nitrogen on the piperazine ring provides a site for further interaction or potential metabolism.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generalized, hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an antagonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Caption: Hypothesized antagonistic action at a GPCR.

Part 3: Experimental Validation of the Proposed Mechanism of Action

To rigorously determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols outline the key experiments required to test our hypothesis.

Experimental Workflow: Receptor Binding and Functional Assays

The initial step is to screen the compound against a panel of relevant CNS receptors to identify its primary molecular targets.

Caption: Workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a fixed concentration.

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (Example: cAMP Assay for Gs or Gi-coupled receptors)

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.

-

Methodology:

-

Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells).

-

To test for agonist activity, treat the cells with increasing concentrations of this compound and measure the intracellular cAMP levels.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of the compound, followed by stimulation with a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.

-

Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Quantitative Data Summary

The results from these assays can be summarized in a table for clear comparison.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| Dopamine D2 | Hypothetical Value | Hypothetical Value | e.g., Antagonist |

| Serotonin 5-HT1A | Hypothetical Value | Hypothetical Value | e.g., Partial Agonist |

| Serotonin 5-HT2A | Hypothetical Value | Hypothetical Value | e.g., Antagonist |

| ... | ... | ... | ... |

Part 4: Broader Context and Future Directions

The piperazine acetamide scaffold is a rich area for drug discovery.[8][9] Recent studies have explored derivatives of this class for a multitude of therapeutic applications, including:

-

Neurodegenerative Diseases: Some piperazine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease, with some showing neuroprotective effects.[10]

-

Enzyme Inhibition: Piperazine acetamide derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase for the management of type 2 diabetes and acetylcholinesterase for Alzheimer's disease.[8][9]

-

Oncology: The piperazine moiety is present in several notable anticancer agents, and novel piperazinyl-amides have been synthesized and shown to exhibit cytotoxic effects through the regulation of apoptotic cell death.[11]

The specific biological activity of this compound will ultimately depend on its unique interactions at the molecular level. The experimental framework provided in this guide offers a clear path to elucidating its precise mechanism of action, thereby informing its potential therapeutic applications.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation [mdpi.com]

biological screening of "N-ethyl-2-(piperazin-1-yl)acetamide"

An In-Depth Technical Guide to the Biological Screening of N-ethyl-2-(piperazin-1-yl)acetamide

This guide provides a comprehensive, technically detailed framework for the biological screening of the novel chemical entity, this compound. The methodologies outlined herein are designed to rigorously assess its cytotoxic profile, elucidate its potential pharmacological activities, and pave the way for further preclinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Scientific Rationale

This compound belongs to the broad class of piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of pharmacological activities.[1][2] Notably, many piperazine-containing compounds exhibit significant activity in the central nervous system (CNS), acting as antipsychotics, antidepressants, and anxiolytics.[3] This is often due to their ability to interact with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs).[4]

Given this precedent, this compound (PubChem CID: 16395007) warrants a thorough biological investigation to uncover its therapeutic potential.[5] This guide proposes a tiered screening cascade, beginning with broad assessments of safety and cellular effects, and progressively narrowing the focus to identify specific molecular targets and mechanisms of action.

Phase 1: Primary Screening - Foundational Safety and Activity Profiling

The initial phase of screening is designed to establish a foundational understanding of the compound's interaction with biological systems at a cellular level. The primary objectives are to determine its cytotoxic potential and to identify any observable phenotypic changes in CNS-relevant cells that might hint at its pharmacological activity.

Cytotoxicity Assessment: Defining the Therapeutic Window

Before exploring the pharmacological effects of this compound, it is crucial to determine the concentration range at which it is non-toxic to cells.[6] This is a critical step for the validity of all subsequent in vitro assays. We will employ two mechanistically distinct, yet complementary, assays to build a robust cytotoxicity profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6] A reduction in metabolic activity is indicative of cellular stress or death.

Experimental Protocol: MTT Assay [6][7]

-

Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[6][8] This assay is a direct measure of cytotoxicity.

Experimental Protocol: LDH Assay [6][8]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully transfer an aliquot of the cell culture supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[6]

Data Presentation: Cytotoxicity Profile

| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |

| MTT | SH-SY5Y | 24 | |

| 48 | |||

| 72 | |||

| LDH | SH-SY5Y | 24 | |

| 48 | |||

| 72 |

This table should be populated with the experimentally determined IC50 values.

Caption: Workflow for dual cytotoxicity assessment.

Phenotypic Screening in Neuronal Co-cultures

Phenotypic screening is a powerful approach in CNS drug discovery, as it assesses the effect of a compound on the overall function of a complex cellular system without a preconceived hypothesis about its target.[9] Using primary neurons or iPSC-derived neuronal co-cultures grown on microelectrode arrays (MEAs), we can measure changes in the electrophysiological activity of neuronal networks.[9][10]

Experimental Protocol: Microelectrode Array (MEA) Screening

-

Cell Culture: Culture primary rodent cortical neurons or human iPSC-derived neurons and astrocytes on MEA plates. Allow the culture to mature for at least 21 days to form stable, spontaneously active neuronal networks.

-

Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks.

-

Compound Application: Apply this compound at a non-toxic concentration (determined from the cytotoxicity assays) to the cultures.

-

Post-Dose Recording: Record the network activity at multiple time points after compound addition.

-

Data Analysis: Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, and network synchrony. Compare the "functional fingerprint" of the compound to a database of known CNS drugs to identify potential similarities in mechanism of action.[9]

Phase 2: Secondary Screening - Target Deconvolution and Mechanistic Elucidation

If the primary screening reveals an interesting and non-toxic biological profile, the next phase is to identify the specific molecular target(s) of this compound. Given its chemical structure, a primary focus will be on GPCRs.

Broad GPCR Binding Profile

The most efficient way to broadly screen for GPCR interactions is through a competitive radioligand binding assay panel.[11][12] Many contract research organizations (CROs) offer this as a service, screening a test compound against a large panel of human GPCRs.

Workflow: GPCR Binding Panel

-

Compound Submission: Submit this compound to a CRO for screening against a panel of at least 100 common GPCR targets.

-

Assay Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[12]

-

Data Output: The results are typically reported as a percentage of inhibition of radioligand binding at a given concentration (e.g., 10 µM).

-

Hit Identification: Targets showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.

Functional Characterization of GPCR "Hits"

A binding assay only indicates an interaction; it does not reveal whether the compound is an agonist (activator), antagonist (blocker), or inverse agonist.[13] Therefore, functional assays are required to determine the nature of the interaction for any identified "hits".[14] The choice of assay depends on the G-protein coupling of the receptor.

Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), while activation of Gi-coupled receptors inhibits this process.[15] These changes can be measured using a variety of methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15]

Experimental Protocol: TR-FRET cAMP Assay [15]

-

Cell Line: Use a recombinant cell line overexpressing the GPCR of interest (identified as a "hit").

-

Cell Treatment: Plate the cells and treat with varying concentrations of this compound.

-

Agonist Mode: Measure cAMP levels directly after compound addition.

-

Antagonist Mode: Pre-incubate the cells with the compound before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.

-

-

Cell Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader.

-

Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Activation of Gq-coupled receptors leads to the release of calcium (Ca²⁺) from intracellular stores.[15] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.[16][17]

Experimental Protocol: Calcium Flux Assay [17]

-

Cell Line: Use a recombinant cell line overexpressing the Gq-coupled GPCR of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: Use an automated liquid handler integrated with the plate reader to add varying concentrations of this compound.

-

Data Acquisition: Measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the dose-dependent response to calculate EC50 or IC50 values.

Caption: Decision workflow for functional GPCR assays.

Phase 3: Advancing to Preclinical Development

The data generated from this comprehensive in vitro screening cascade will provide a strong foundation for deciding whether to advance this compound into further preclinical development. Key considerations at this stage include:

-

Selectivity: Is the compound selective for a single target, or does it have a multi-target profile?

-

Potency: What are the EC50/IC50 values for its primary target(s)?

-

Therapeutic Index: What is the ratio between the cytotoxic concentration (IC50 from cytotoxicity assays) and the pharmacologically active concentration (EC50/IC50 from functional assays)?

A promising compound will exhibit high potency, good selectivity (unless a multi-target profile is desired), and a large therapeutic index.

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound with potential CNS activity, its ability to cross the blood-brain barrier is a critical determinant of its in vivo efficacy.[18] In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an early indication of BBB penetration.[19]

In Vivo Studies

The culmination of a successful in vitro screening campaign is the transition to in vivo animal models.[20][21] These studies are essential for evaluating the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the compound in a whole organism.[22][23] These studies must be conducted in compliance with Good Laboratory Practices (GLP) regulations.[22][23]

Conclusion

The biological screening of this compound requires a systematic and multi-faceted approach. By progressing through the tiered cascade of cytotoxicity assessment, phenotypic screening, target deconvolution, and functional characterization, researchers can build a comprehensive pharmacological profile of this novel compound. This structured methodology ensures that decisions to advance the compound are based on robust, reproducible, and mechanistically informative data, ultimately increasing the probability of success in the long and challenging path of drug development.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. neuroproof.com [neuroproof.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. multispaninc.com [multispaninc.com]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Calcium Flux & cAMP Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 17. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ppd.com [ppd.com]

- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 22. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 23. Step 2: Preclinical Research | FDA [fda.gov]

A Senior Application Scientist's Guide to N-ethyl-2-(piperazin-1-yl)acetamide: A Versatile Intermediate in Modern Drug Discovery

Abstract

N-ethyl-2-(piperazin-1-yl)acetamide, a key chemical scaffold, has emerged as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features—a reactive secondary amine within the piperazine ring and a modifiable acetamide moiety—provide a versatile platform for building diverse molecular architectures. This guide offers an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and strategic applications in drug development. We will delve into the causality behind synthetic protocols and quality control measures, providing researchers and drug development professionals with a comprehensive technical resource grounded in scientific integrity and practical expertise.

Introduction and Strategic Importance

This compound (CAS No: 40004-11-3) is a disubstituted piperazine derivative that serves as a high-value building block in medicinal chemistry.[1][2] The piperazine heterocycle is a privileged structure in drug design, known to enhance pharmacokinetic properties such as solubility and oral bioavailability, and is a component of numerous approved drugs.[3][4] This intermediate capitalizes on the piperazine core, offering a strategic entry point for the synthesis of novel therapeutics, particularly in oncology and central nervous system disorders. Its structure allows for subsequent functionalization at the secondary amine of the piperazine ring, enabling the construction of elaborate molecules through reactions like nucleophilic aromatic substitution (SNAr), reductive amination, or amide coupling.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis. The key physicochemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₃O | [1][5] |

| Molecular Weight | 171.24 g/mol | [2][5] |

| CAS Number | 40004-11-3 | [1][5] |

| Appearance | Solid (Typical) | [5] |

| Boiling Point (Predicted) | 347.39 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.007 g/cm³ | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

| LogP (Predicted) | -0.31 to -0.7 | [2][6] |

The presence of multiple nitrogen and oxygen atoms contributes to its moderate polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological targets in derivative forms.

Synthesis and Process Chemistry: A Protocol Driven by Causality

The synthesis of this compound is most commonly achieved via nucleophilic substitution. The selection of this pathway is driven by the high nucleophilicity of the secondary amine in piperazine and the availability of commercial starting materials.

Core Synthetic Strategy

The primary route involves the reaction of piperazine with an N-ethyl haloacetamide, typically N-ethyl-2-chloroacetamide. The causality is clear: piperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen, which serves as a good leaving group. A large excess of piperazine is often employed to minimize the formation of the undesired dialkylated byproduct. Alternatively, using a 1:1 molar ratio with a non-nucleophilic base can selectively neutralize the generated hydrohalic acid, preventing the protonation and deactivation of the piperazine nucleophile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical checks to ensure product integrity.

Materials:

-

Piperazine (anhydrous)

-

N-ethyl-2-chloroacetamide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents). The base is crucial to neutralize the HCl formed during the reaction, preventing the formation of inactive piperazinium salts.

-

Addition of Electrophile: Slowly add a solution of N-ethyl-2-chloroacetamide (1.0 equivalent) in acetonitrile to the stirred suspension at room temperature. The controlled addition minimizes localized heating and potential side reactions.

-

Reaction Progression: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Workup and Extraction: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic impurities and excess piperazine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford this compound as a pure solid.[5]

Application as a Strategic Intermediate in API Synthesis

The true value of this compound lies in the reactivity of the secondary amine on the piperazine ring. This site serves as a handle for introducing molecular complexity and tailoring the compound for specific biological targets.

Mechanism of Action in Further Synthesis

The lone pair of electrons on the N-4 nitrogen of the piperazine ring is highly nucleophilic. This allows it to readily participate in reactions with a variety of electrophiles, most notably aryl or heteroaryl halides in SNAr reactions. This is a common strategy for linking the piperazine core to other key pharmacophores, a technique seen in the synthesis of many kinase inhibitors.[4]

Caption: Role as a nucleophilic building block in API synthesis.

Exemplary Synthetic Applications

While specific drugs directly using this exact intermediate are proprietary, its structural motif is central to many therapeutic classes. For instance, derivatives of piperazinyl-acetamide form the backbone of compounds designed as:

-

Anticancer Agents: Many tyrosine kinase inhibitors utilize a substituted piperazine ring to interact with the hinge region of the kinase domain. The acetamide tail can be modified to optimize solubility and cell permeability.[3]

-

Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as Factor VIIa inhibitors, demonstrating the utility of the acetamide scaffold in targeting serine proteases.[7]

-

Anti-inflammatory Agents: Acetamide derivatives are frequently explored as selective COX-II inhibitors.[8] The piperazine moiety can be functionalized to enhance selectivity and potency.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the intermediate.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), four piperazine protons (two distinct multiplets), the methylene bridge (singlet), and the amide N-H proton (broad singlet). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 8 unique carbon atoms, including the carbonyl carbon (~170 ppm) and carbons of the ethyl and piperazine groups. |

| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 172.1444.[1] |

| HPLC | Purity Assessment | A single major peak indicating high purity (typically >95%), with detection of any process-related impurities. |

| FT-IR | Functional Group Identification | Characteristic absorptions for N-H stretching (amide and amine), C=O stretching (amide), and C-N stretching. |

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong acids and oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined properties, and, most importantly, its versatile reactivity make it an invaluable intermediate for the rapid and efficient construction of novel drug candidates. This guide provides the foundational knowledge required for its effective application, empowering researchers to leverage its full potential in the quest for new and improved therapeutics.

References

- 1. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Ethyl-2-piperazin-1-ylacetamide AldrichCPR 40004-11-3 [sigmaaldrich.com]

- 6. Hit2Lead | N-ethyl-2-piperazin-1-ylacetamide | CAS# 40004-11-3 | MFCD09048293 | BB-4025907 [hit2lead.com]

- 7. ijper.org [ijper.org]

- 8. archivepp.com [archivepp.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

"N-ethyl-2-(piperazin-1-yl)acetamide" molecular structure and reactivity

An In-Depth Technical Guide to N-ethyl-2-(piperazin-1-yl)acetamide: Molecular Structure, Reactivity, and Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect its molecular architecture, predict its spectroscopic profile, and detail its chemical reactivity. A core focus is placed on its role as a versatile synthetic intermediate, underscored by a detailed experimental protocol for its preparation. The ubiquity of the piperazine scaffold in pharmacologically active agents makes this compound a valuable building block for creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This core structure is prevalent in a multitude of approved drugs, valued for its ability to improve aqueous solubility and its capacity to interact with various biological targets.[1][2]

Structural Elucidation and Identification

The molecule's structure consists of a piperazine ring linked via a nitrogen atom to an N-ethyl acetamide group. This arrangement provides a combination of basic and hydrogen-bonding functionalities.

-

IUPAC Name: this compound[3]

-

CAS Number: 40004-11-3[3]

-

Molecular Weight: 171.24 g/mol [4]

-

SMILES: CCNC(=O)CN1CCNCC1

Key Structural Features

The molecule's reactivity and pharmacological potential are dictated by three primary structural components:

-

The Piperazine Ring: Features two nitrogen atoms. The tertiary amine (N-1) is linked to the acetamide group, while the secondary amine (N-4) is a key site for further functionalization.

-

The Acetamide Linker: A stable amide bond connects the piperazine ring to the ethyl group. This linker provides a defined spatial orientation for the substituents.

-

The N-ethyl Group: A simple alkyl substituent on the amide nitrogen that influences the molecule's lipophilicity and steric profile.

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties, which are crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [4] |

| XLogP3-AA | -1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 44.7 Ų | PubChem[3] |

| Boiling Point (Predicted) | 347.39 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 163.89 °C | [4] |

Spectroscopic Profile

Elucidating the structure of newly synthesized batches of this compound relies on standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, a predicted profile can be reliably constructed based on the known structure and data from analogous compounds.[5][6][7]

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 1.0-1.2 (t, 3H), δ 3.1-3.3 (q, 2H), δ 2.4-3.0 (m, 8H), δ 3.1 (s, 2H), δ 7.5-8.0 (br s, 1H), δ 1.5-2.5 (br s, 1H) | Ethyl Group: Triplet (CH₃) and quartet (CH₂). Piperazine Ring: Complex multiplets for the eight protons on the ring. Methylene Bridge: A singlet for the -CH₂- between the piperazine and carbonyl. Amide & Amine Protons: Broad singlets for the amide N-H and piperazine N-H, which may exchange with solvent. |

| ¹³C NMR | δ 14-16, δ 34-36, δ 45-47, δ 53-55, δ 60-62, δ 170-172 | Ethyl Group: Two signals in the aliphatic region. Piperazine Ring: Two distinct signals for the carbons adjacent to the different nitrogen environments. Methylene Bridge: Signal for the carbon between the ring and carbonyl. Carbonyl: A characteristic downfield signal for the C=O carbon. |

| FT-IR | ~3300 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II), ~1100-1200 cm⁻¹ (C-N stretch) | Characteristic absorption bands for the secondary amine, aliphatic C-H bonds, the amide carbonyl group, and C-N bonds. |

Chemical Reactivity and Synthetic Pathways

The utility of this compound as a synthetic intermediate stems from its well-defined reactive sites. Understanding these sites is key to designing synthetic routes for more complex derivatives.

Analysis of Reactive Sites

The primary site of reactivity is the secondary amine within the piperazine ring. This nitrogen is nucleophilic and readily undergoes a variety of chemical transformations. The amide bond, conversely, is relatively stable and requires harsh conditions for cleavage. The tertiary amines can act as bases.

General Synthetic Strategy

The most direct and common method for synthesizing this class of compounds is through the nucleophilic substitution of a haloacetamide with piperazine. Specifically, the reaction involves the N-alkylation of piperazine with 2-chloro-N-ethylacetamide. This approach is efficient and widely documented for analogous structures.[8][9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

Piperazine (anhydrous)

-

2-chloro-N-ethylacetamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (a significant molar excess, e.g., 5 equivalents) and anhydrous acetonitrile (100 mL).

-

Addition of Base: Add potassium carbonate (2.5 equivalents) to the suspension. The base serves to neutralize the HCl generated during the reaction.

-

Substrate Addition: Dissolve 2-chloro-N-ethylacetamide (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring piperazine suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL) to remove excess piperazine and any remaining salts.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further using column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

-

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

2-chloro-N-ethylacetamide is a lachrymator and should be handled with care.

Synthesis Workflow

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a scaffold for building more elaborate molecules with therapeutic potential.

The Piperazine Scaffold in Pharmacology

The piperazine ring is a privileged scaffold in drug discovery. Its presence can confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. It is a structural component in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders.[1][10]

Biological Activities of 2-(Piperazin-1-yl)acetamide Derivatives

Research into structurally related compounds demonstrates the broad therapeutic potential of this molecular core:

-

Neurodegenerative Diseases: Derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes implicated in the pathology of Alzheimer's disease.[11]

-

Oncology: The piperazine motif is a component of numerous kinase inhibitors. Novel amides derived from natural acids and containing an N-ethyl-piperazinyl group have shown potent cytotoxic effects against various cancer cell lines.[1][12]

-

CNS Disorders: The piperazine core is central to many compounds that bind to dopamine and serotonin receptors, making derivatives of interest for treating psychiatric and neurological conditions.[13]

-

Antimicrobial Agents: Thiophene-piperazine conjugates have been synthesized and shown to possess significant antibacterial and antifungal properties.[14]

Logical Pathway for Derivatization

The secondary amine at the N-4 position of the piperazine ring is the primary handle for chemical modification. It allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

Conclusion

This compound is more than a simple chemical compound; it is a highly valuable and versatile building block in the field of medicinal chemistry. Its structure offers a stable core with a readily functionalizable site, making it an ideal starting point for the synthesis of diverse compound libraries. The proven track record of the piperazine scaffold in numerous FDA-approved drugs underscores the potential of its derivatives. This guide provides the foundational knowledge of its structure, properties, and reactivity, empowering researchers to effectively utilize this scaffold in the rational design of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H17N3O | CID 16395007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

The Piperazine Acetamide Scaffold: A Whitepaper on Unlocking Novel Therapeutic Targets

This guide provides an in-depth exploration of the therapeutic potential of N-ethyl-2-(piperazin-1-yl)acetamide derivatives. As a privileged scaffold in modern medicinal chemistry, the piperazine core offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that make it a cornerstone of numerous FDA-approved drugs.[1][2] This document will delve into the prospective therapeutic applications of this chemical class, elucidating potential molecular targets and providing a framework for their preclinical validation.

The Piperazine Moiety: A Foundation for Pharmacological Diversity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds.[3][4] Its presence in drugs targeting the central nervous system (CNS), cancer, and infectious diseases speaks to its versatility.[5][6] The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3][4] The this compound core represents a specific embodiment of this versatile scaffold, offering a promising starting point for the development of novel therapeutics.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive body of literature surrounding piperazine-containing compounds, we can extrapolate several high-potential therapeutic avenues for this compound derivatives.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a rich history in the treatment of CNS disorders, including psychosis, depression, and anxiety.[2][5] This is largely due to their ability to interact with various neurotransmitter receptors.[4]

Potential Molecular Targets:

-

Dopamine Receptors (D2, D3, D4): Many antipsychotic drugs incorporate a piperazine moiety that is crucial for their interaction with dopamine receptors.[6] Derivatives of this compound could be designed to modulate these receptors, offering potential treatments for schizophrenia and other psychotic disorders.

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): The piperazine scaffold is also a key component of several antidepressants and anxiolytics that target serotonin receptors.[4][5] By modifying the substituents on the piperazine ring, it may be possible to develop selective serotonin receptor modulators for the treatment of depression and anxiety.

-

Sigma Receptors (S1R, S2R): Sigma receptors are implicated in a range of neurological functions and are considered promising targets for various CNS disorders. Recent studies have identified piperazine-based compounds with high affinity for sigma receptors, suggesting that this compound derivatives could be explored for this target class.[7]

Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS targets, such as dopamine and serotonin receptors, are G-protein coupled receptors. The interaction of a piperazine derivative with a GPCR can initiate a signaling cascade that ultimately leads to a therapeutic effect.

Caption: GPCR signaling cascade initiated by a piperazine derivative.

Oncology

The piperazine ring is a structural feature in several approved anticancer drugs.[2] Its presence can enhance the efficacy of these agents and overcome drug resistance.[6]

Potential Molecular Targets:

-

Tyrosine Kinases: Many piperazine-containing anticancer drugs are tyrosine kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of specific kinases, it may be possible to develop targeted therapies for various cancers.

-

Histone Deacetylases (HDACs): Some piperazine derivatives have shown HDAC inhibitory activity, which is a promising strategy for cancer therapy.

-

DNA and Tubulin: The piperazine moiety can also be incorporated into molecules that interact directly with DNA or tubulin, leading to cytotoxic effects in cancer cells.

Neurodegenerative Disorders: Alzheimer's Disease

Recent research has highlighted the potential of piperazine derivatives in the treatment of Alzheimer's disease.[8]

Potential Molecular Target:

-

Transient Receptor Potential Canonical 6 (TRPC6) Channels: A piperazine compound has been shown to potentiate TRPC6 channels, which are involved in neuronal store-operated calcium entry.[8] This mechanism has demonstrated neuroprotective effects and the ability to restore long-term potentiation in models of Alzheimer's disease.[8] this compound derivatives could be screened for similar activity.

Infectious Diseases

The structural versatility of the piperazine scaffold has made it a valuable component in the development of antimicrobial agents.[9][10]

Potential Molecular Targets:

-

Bacterial Enzymes: Piperazine derivatives can be designed to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Fungal Cell Wall Synthesis: The piperazine ring can be incorporated into molecules that disrupt fungal cell wall synthesis.

-

Viral Proteins: Piperazine-based compounds have also been investigated as antiviral agents, targeting viral enzymes like proteases and reverse transcriptases.[2]

Preclinical Validation: Experimental Protocols

The validation of the potential therapeutic targets for this compound derivatives requires a series of well-designed experiments.

High-Throughput Screening (HTS) Workflow

An initial HTS campaign can be employed to identify active "hit" compounds from a library of this compound derivatives.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-ethyl-2-(piperazin-1-yl)acetamide

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of therapeutic agents across diverse disease areas.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetics and allow for crucial interactions with biological targets.[1] This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro evaluation of N-ethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-11-3), a molecule incorporating this key heterocyclic motif.[4] Lacking specific published biological data, this document serves as a logical, field-proven roadmap for elucidating its potential pharmacological profile. We will proceed from foundational cytotoxicity assessments to broad-based target screening and preliminary ADME profiling, providing the rationale and detailed protocols necessary to build a robust data package for this compound.

Section 1: Foundational Safety & Viability Profiling

Rationale for Initial Cytotoxicity Screening

Before investigating specific biological activities, it is imperative to first establish the general cytotoxic profile of a novel compound.[5] This foundational step serves two critical purposes: 1) it identifies a viable concentration range for subsequent, more sensitive assays, preventing misleading results due to overt toxicity, and 2) it provides an early " go/no-go " decision point, flagging compounds with unacceptable toxicity profiles at the outset of a discovery campaign.[5][6] We will employ tetrazolium reduction assays, which are reliable, high-throughput methods to measure cell metabolic activity as an indicator of cell viability.[7][8][9]

General Experimental Workflow for Cytotoxicity Assessment

The workflow for assessing cytotoxicity is a standardized process designed for reproducibility and scalability. It begins with cell culture and culminates in the calculation of the IC50 value, a key metric of a compound's potency.[10][11]

Caption: General workflow for in vitro cytotoxicity testing.[10]

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8][9] The quantity of formazan is directly proportional to the number of viable cells.[8]

Materials:

-

Selected human cell lines (e.g., HepG2 for liver toxicity, a cancer panel like HeLa and MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound, stock solution in DMSO

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-